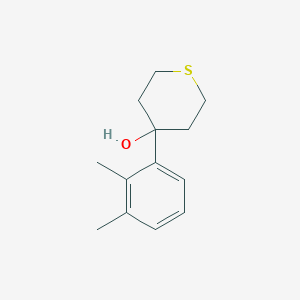

4-(2,3-Dimethylphenyl)thian-4-ol

描述

4-(2,3-Dimethylphenyl)thian-4-ol is a sulfur-containing heterocyclic compound featuring a thiolane (thian) ring substituted with a hydroxyl group at position 4 and a 2,3-dimethylphenyl moiety. The 2,3-dimethylphenyl group is a recurring motif in pharmacologically active compounds, as seen in imidazole derivatives used for retinal and motor disorder treatments . The thianol ring system likely influences electronic and steric properties, differentiating it from simpler phenolic or thiophenolic analogs.

属性

IUPAC Name |

4-(2,3-dimethylphenyl)thian-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18OS/c1-10-4-3-5-12(11(10)2)13(14)6-8-15-9-7-13/h3-5,14H,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPGUDSLZOZDPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2(CCSCC2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C2(CCSCC2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

化学反应分析

4-(2,3-Dimethylphenyl)thian-4-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents like potassium permanganate, while reduction reactions might use reducing agents such as lithium aluminum hydride. The major products formed from these reactions vary based on the specific reagents and conditions employed .

科学研究应用

4-(2,3-Dimethylphenyl)thian-4-ol has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used to investigate cellular processes and molecular interactions. In medicine, 4-(2,3-Dimethylphenyl)thian-4-ol could be explored for its potential therapeutic effects, while in industry, it might be utilized in the production of specialized materials or chemicals .

作用机制

The mechanism of action of 4-(2,3-Dimethylphenyl)thian-4-ol involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the context in which the compound is used .

相似化合物的比较

Comparison with Structurally Similar Compounds

3,4-Dimethylphenol (CAS 95-65-8)

A simple phenolic derivative with methyl groups at positions 3 and 3. Key differences:

- Structure: Lacks the sulfur-containing thianol ring.

- Acidity: The hydroxyl group in phenols (pKa ~10) is less acidic than thiophenols (pKa ~6–8), but thianol’s acidity may vary due to ring strain and electronic effects.

- Applications : Primarily used in resins and disinfectants, whereas sulfur-containing analogs (e.g., thiosemicarbazones) show metal-chelating and pharmacological activity .

4-(3,4-Dimethylphenyl)thiophenol (CAS 916677-41-3)

- Structure: Features a thiophenol (–SH) group attached to a 3,4-dimethylphenyl ring.

- Reactivity: The thiol group enables disulfide bond formation and metal coordination, unlike the hydroxyl group in thianol.

- Molecular Weight: 214.33 g/mol (C₁₄H₁₄S), significantly higher than 3,4-dimethylphenol (122.16 g/mol) .

2,3-Dimethyl-4-(trifluoromethylthio)phenol (CAS 129644-70-8)

- Structure : Contains a trifluoromethylthio (–SCF₃) group at position 4 and methyl groups at 2,3-positions.

- Electronic Effects: The electron-withdrawing –SCF₃ group enhances oxidative stability and lipophilicity compared to hydroxyl or thianol groups.

- Formula : C₉H₉F₃OS; molecular weight 222.23 g/mol .

4-[2,3-Dimethylphenyl]thiosemicarbazone Copper Complexes

- Structure: Thiosemicarbazone ligands derived from 2,3-dimethylphenyl groups coordinate with Cu(II) via NNS donors.

Physicochemical and Functional Comparisons

*Hypothetical data inferred from structural analogs.

Pharmacological and Industrial Relevance

- Pharmacology: The 2,3-dimethylphenyl group is critical in alpha-2 adrenergic agonists (e.g., 4-(1-(2,3-dimethylphenyl)ethyl)-1H-imidazole-2(3H)-thione) for treating motor disorders . Thianol derivatives may similarly target neuroreceptors or enzymes.

- Material Science: Thiophenol and thiosemicarbazone derivatives are utilized in metal-organic frameworks (MOFs) and catalysis .

- Safety : Compounds with –SH or –SCF₃ groups require careful handling due to reactivity and toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。